(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
The compound “(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” (hereafter referred to as Compound Z) is a heterocyclic acetamide derivative featuring a benzo[d]thiazole core substituted with difluoro, 2-methoxyethyl, and dioxopyrrolidinyl groups. Its Z-configuration is critical for stereochemical stability and biological activity. The dioxopyrrolidinyl acetamide moiety is a reactive pharmacophore often associated with enzyme inhibition or protein-binding activity, as seen in related compounds .
Properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-25-5-4-20-15-10(18)6-9(17)7-11(15)26-16(20)19-12(22)8-21-13(23)2-3-14(21)24/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPJRPKLSVWZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2SC1=NC(=O)CN3C(=O)CCC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities, drawing from diverse research findings.
Structural Characteristics
The compound features a benzo[d]thiazole moiety, which is known for its significant biological activity. The structure can be represented as follows:
This structure includes various functional groups that contribute to its reactivity and potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazole moiety through cyclization reactions.
- Introduction of the difluoro and methoxyethyl groups via electrophilic substitution.
- Coupling with the dioxopyrrolidine derivative , which may involve amide bond formation.
Purification methods such as recrystallization and chromatography are often employed to isolate the desired product from by-products.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro tests have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by activating procaspase-3 to caspase-3. For instance, derivatives exhibiting strong procaspase-3 activation were shown to selectively target cancer cells without affecting normal cells .
The mechanism behind the anticancer activity may involve:
- Induction of Apoptosis : The compound's ability to activate procaspase pathways suggests a role in programmed cell death.
- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of enzymes like GSK-3β, which is implicated in various cancers .
Case Studies
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were evaluated for their anticancer properties against human breast adenocarcinoma (MCF-7) and other cancer lines. Results indicated that modifications to the structure significantly influenced their cytotoxicity and selectivity .
- Structure-Activity Relationship (SAR) : Research has established that the presence of specific functional groups within the benzothiazole framework enhances biological activity. For example, electron-withdrawing groups at certain positions improve binding affinity to target proteins involved in cancer progression .
Comparative Analysis
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | High | Procaspase activation |
| Compound B | Moderate | GSK-3β inhibition |
| (Z)-N-(4,6-difluoro...) | Potentially high | Apoptosis induction |
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that this compound exhibits potential anticancer properties through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Nucleic Acid Interaction : It could disrupt DNA or RNA functions, leading to impaired cellular processes.
- Signal Transduction Modulation : By affecting signaling pathways essential for cell survival, the compound may induce apoptosis in cancer cells.
Antimicrobial Properties
The benzo[d]thiazole moiety is known for its antimicrobial activity. This compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
Organic Field Effect Transistors (OFETs)
Due to its donor-π-acceptor structure, (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has potential applications as a semiconductor in organic field-effect transistors. Its electronic properties can enhance charge transport efficiency.
Organic Solar Cells (OSCs)
Similar compounds have been investigated for their ability to improve charge transport characteristics in organic solar cells, suggesting that this compound could also play a role in enhancing the efficiency of solar energy conversion technologies .
Case Study 1: Anticancer Mechanisms
A study explored the effects of various derivatives of benzo[d]thiazole on cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition of cell proliferation in vitro, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of substituted benzo[d]thiazole derivatives found that compounds with fluorinated groups displayed enhanced activity against various bacterial strains. This suggests that this compound could be developed into effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Compound Z belongs to a class of benzo[d]thiazole acetamides. Key structural analogs include:
- Substituent Effects : The 2-methoxyethyl group in Compound Z confers better aqueous solubility than the ethyl analog, which may translate to improved bioavailability . The difluoro substituents are conserved in both compounds, suggesting a role in target binding or metabolic stability.
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : Compound Z’s calculated logP (~2.8) is lower than its ethyl analog (~3.5) due to the methoxy group, aligning with ’s data. This balance supports both membrane penetration and aqueous dispersion.
- Metabolic Stability: The difluoro groups may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
Q & A
Q. What synthetic routes are commonly employed for preparing this compound?
The synthesis typically involves condensation reactions under reflux with glacial acetic acid as a catalyst. For example, substituted benzaldehydes are reacted with triazole derivatives in ethanol under reflux for 4 hours, followed by solvent evaporation and filtration to isolate the product . Monitoring via TLC (e.g., using DMF as solvent) ensures reaction completion . Purification via recrystallization from methanol/acetone mixtures yields high-purity crystals suitable for pharmacological studies .
Q. What spectroscopic techniques are critical for structural characterization?
Essential methods include:
Q. How should in vitro assays be designed to assess enzyme inhibition potential?
Use target-specific fluorogenic substrates (e.g., kinase assays):
- Standardize enzyme concentration to Km/10 (e.g., 10 nM) .
- Pre-incubate compound (30 min at 37°C) for binding equilibrium.
- Determine IC50 via 8-point dilution series (0.1–100 µM) with triplicate measurements .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Re-evaluate purity via HPLC-MS (e.g., 95%+ purity threshold) .
- Standardize protocols (identical cell lines, incubation times) .
- Comparative docking studies to assess binding affinity across protein conformers. shows minor structural differences (e.g., fluorophenyl vs. methoxyphenyl) alter activity by >50% .
Q. What computational methods elucidate conformational stability of the dioxopyrrolidinyl moiety?
- Molecular dynamics (MD) simulations (200 ns trajectories, AMBER force field) to assess torsional flexibility .
- QM/MM hybrid methods (B3LYP/6-31G*) for rotational energy barriers around the acetamide bond . Substituents at the 3-position (e.g., 2-methoxyethyl) reduce ring strain by 8.3 kcal/mol, enhancing metabolic stability .
Q. How can reaction yields for benzo[d]thiazole ring formation be optimized?
Address bottlenecks via:
Q. How should conflicting crystallographic data on the Z-configuration be reconciled?
Discrepancies may stem from polymorphs or solvent inclusion. Solutions:
- Temperature-dependent XRD (100K vs. 298K) to assess thermal motion artifacts .
- Synchrotron radiation (<0.8 Å resolution) to resolve electron density ambiguities.
- NOESY NMR confirms spatial proximity between thiazole H and methoxyethyl groups in the Z-isomer .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
